molecular formula C15H23FN2O B5302717 N,N-di-sec-butyl-N'-(4-fluorophenyl)urea

N,N-di-sec-butyl-N'-(4-fluorophenyl)urea

Cat. No. B5302717
M. Wt: 266.35 g/mol
InChI Key: GJJZAPQJYRTDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-di-sec-butyl-N'-(4-fluorophenyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in numerous physiological processes such as glucose uptake, lipid metabolism, and autophagy. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in metabolic disorders such as diabetes and obesity.

Mechanism of Action

N,N-di-sec-butyl-N'-(4-fluorophenyl)urea activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, resulting in increased phosphorylation of the α-subunit and subsequent activation of AMPK. Activated AMPK then regulates various downstream targets involved in cellular energy metabolism.
Biochemical and Physiological Effects
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to have numerous biochemical and physiological effects. In addition to its effects on glucose uptake and lipid metabolism, it has been shown to reduce inflammation, improve mitochondrial function, and increase autophagy.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-di-sec-butyl-N'-(4-fluorophenyl)urea in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea does not activate other kinases or signaling pathways. Additionally, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to have a long half-life in vivo, allowing for sustained AMPK activation.
One limitation of using N,N-di-sec-butyl-N'-(4-fluorophenyl)urea is its potential off-target effects. While N,N-di-sec-butyl-N'-(4-fluorophenyl)urea is specific for AMPK activation, it may also activate other cellular pathways or interact with other proteins.

Future Directions

There are numerous future directions for research on N,N-di-sec-butyl-N'-(4-fluorophenyl)urea. One potential area of research is the development of more potent and selective AMPK activators. Additionally, further studies are needed to elucidate the effects of N,N-di-sec-butyl-N'-(4-fluorophenyl)urea on various cellular pathways and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of N,N-di-sec-butyl-N'-(4-fluorophenyl)urea in humans for the treatment of metabolic disorders, cancer, and neurodegenerative diseases.

Synthesis Methods

N,N-di-sec-butyl-N'-(4-fluorophenyl)urea can be synthesized using a multi-step reaction process. The starting material for the synthesis is 4-fluoroaniline, which is reacted with tert-butyl carbamate to form N-tert-butyl-4-fluoroaniline. This intermediate is then reacted with sec-butyl lithium to form N,N-di-sec-butyl-4-fluoroaniline. Finally, this compound is reacted with phosgene to form N,N-di-sec-butyl-N'-(4-fluorophenyl)urea.

Scientific Research Applications

N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been extensively studied in various scientific fields such as metabolism, cancer, and neurodegenerative diseases. In metabolic research, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo. It has also been shown to increase fatty acid oxidation and reduce triglyceride accumulation in liver cells.
In cancer research, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disease research, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1,1-di(butan-2-yl)-3-(4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O/c1-5-11(3)18(12(4)6-2)15(19)17-14-9-7-13(16)8-10-14/h7-12H,5-6H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJZAPQJYRTDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea

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